(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-trimethyl-ammonium
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Overview
Description
(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-trimethyl-ammonium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with a chloro group at the 6th position and a trifluoromethyl group at the 4th position, along with a trimethylammonium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-trifluoromethyl-pyridin-2-yl)-trimethyl-ammonium typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-4-trifluoromethyl-pyridine.
Quaternization Reaction: The pyridine derivative undergoes a quaternization reaction with trimethylamine under controlled conditions to form the desired ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-trimethyl-ammonium can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives.
Scientific Research Applications
(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-trimethyl-ammonium has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Chloro-4-trifluoromethyl-pyridin-2-yl)-trimethyl-ammonium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-trifluoromethyl-pyridin-2-yl-methylamine
- 6-Chloro-4-trifluoromethyl-pyridin-2-yl-hydrazine
Uniqueness
(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-trimethyl-ammonium is unique due to its trimethylammonium group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-trimethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF3N2.ClH/c1-15(2,3)8-5-6(9(11,12)13)4-7(10)14-8;/h4-5H,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMGHOBZYHXYAK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=NC(=CC(=C1)C(F)(F)F)Cl.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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